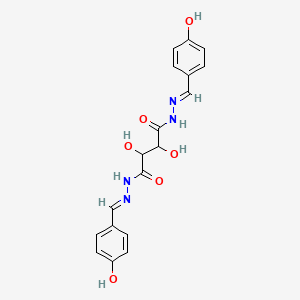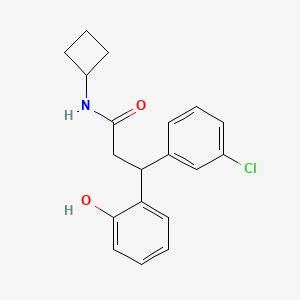
2,3-dihydroxy-N'~1~,N'~4~-bis(4-hydroxybenzylidene)succinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydroxy-N'~1~,N'~4~-bis(4-hydroxybenzylidene)succinohydrazide, also known as BHDSH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHDSH is a hydrazide derivative of succinic acid and has a molecular formula of C~26~H~26~N~4~O~7~.
作用機序
The mechanism of action of 2,3-dihydroxy-N'~1~,N'~4~-bis(4-hydroxybenzylidene)succinohydrazide is not fully understood, but it is believed to exert its therapeutic effects through various pathways. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines and reduces oxidative stress in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce the activity of certain enzymes involved in inflammation and oxidative stress. This compound has also been shown to increase the levels of antioxidant enzymes in the body, which can help protect against oxidative damage.
実験室実験の利点と制限
2,3-dihydroxy-N'~1~,N'~4~-bis(4-hydroxybenzylidene)succinohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret its effects in certain experiments.
将来の方向性
There are several future directions for the study of 2,3-dihydroxy-N'~1~,N'~4~-bis(4-hydroxybenzylidene)succinohydrazide. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the potential of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. It is synthesized through a simple reaction and has low toxicity in animal studies. This compound has been shown to have various biochemical and physiological effects on the body and has potential in the treatment of cancer, neurodegenerative diseases, and inflammation. Further studies are needed to fully understand the mechanism of action of this compound and its potential in combination with other drugs for the treatment of various diseases.
合成法
2,3-dihydroxy-N'~1~,N'~4~-bis(4-hydroxybenzylidene)succinohydrazide is synthesized through the reaction between 2,3-dihydroxy succinic acid and 4-hydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, and the resulting product is recrystallized in ethanol to obtain pure this compound.
科学的研究の応用
2,3-dihydroxy-N'~1~,N'~4~-bis(4-hydroxybenzylidene)succinohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. This compound has also been studied for its antioxidant and antimicrobial properties.
特性
IUPAC Name |
2,3-dihydroxy-N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c23-13-5-1-11(2-6-13)9-19-21-17(27)15(25)16(26)18(28)22-20-10-12-3-7-14(24)8-4-12/h1-10,15-16,23-26H,(H,21,27)(H,22,28)/b19-9+,20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIVBAKVMBIXTF-LQGKIZFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C(C(C(=O)NN=CC2=CC=C(C=C2)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(O)C(O)C(=O)N/N=C/C2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046559.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6046572.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6046594.png)
![2-(4-methoxyphenyl)-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046595.png)
![methyl 3-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B6046608.png)
![N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine](/img/structure/B6046615.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046621.png)
![4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine](/img/structure/B6046627.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B6046631.png)
![N-[4-(4-morpholinyl)phenyl]-N'-(4-phenoxyphenyl)thiourea](/img/structure/B6046659.png)

![1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6046669.png)